tert-butyl N-(2-cyano-2-methylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-cyanopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUKSIUVTGLCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2-methylethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a level that ensures optimal yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Acidic Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the corresponding primary amine. This reaction is critical in peptide synthesis and amine protection strategies.
Reaction Conditions and Outcomes:
| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25°C | 1–2 h | 2-Cyano-2-methylethylamine | >90% | |
| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 4 h | 2-Cyano-2-methylethylamine·HCl | 95% |
Mechanistic Insight :
Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and generating the amine. The nitrile group remains inert under these conditions.
Nitrile Hydrolysis
The cyano group undergoes hydrolysis to form carboxylic acids or amides, depending on reaction conditions.
Hydrolysis Pathways:
Key Observations :
-
Acidic hydrolysis favors amide formation, while basic conditions produce carboxylic acids .
-
Enzymatic methods offer regioselectivity and mild conditions.
Nucleophilic Substitution at the Nitrile
The nitrile group participates in nucleophilic additions, forming tetrazoles or thioamides.
Representative Reactions:
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, ZnBr₂ | DMF, 100°C | 2-Methyl-2-(1H-tetrazol-5-yl)ethylamine | 63% | |
| H₂S, Et₃N | Methanol, 60°C | 2-Methyl-2-thiocarbamoylethylamine | 58% |
Applications :
Example: Amide Bond Formation
| Carboxylic Acid | Coupling Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fmoc-Gly-OH | HATU, DIPEA | DMF | Fmoc-Gly-2-cyano-2-methylethylamide | 85% |
Optimization :
Alkylation and Acylation of the Free Amine
The amine undergoes alkylation or acylation post-deprotection.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-2-cyano-2-methylethylamine | 77% | |
| Acylation | Acetyl chloride, Py | N-Acetyl-2-cyano-2-methylethylamine | 81% |
Conditions :
Cyano Group Reduction
Catalytic hydrogenation converts the nitrile to a primary amine.
| Catalyst | Pressure | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ra-Ni | 50 psi H₂ | Ethanol | 2-Methyl-2-aminopropylamine | 88% |
Note :
-
Over-reduction to tertiary amines is avoided using controlled H₂ pressure.
Grignard Addition to the Nitrile
Organometallic reagents add to the nitrile, forming ketones after hydrolysis.
| Grignard Reagent | Workup | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | H₂O, H⁺ | 2-Methyl-2-propanoylethylamine | 70% |
Limitation :
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development:
One of the most significant applications of tert-butyl N-(2-cyano-2-methylethyl)carbamate is as an intermediate in the synthesis of anticoagulants, particularly Edoxaban, which is a direct inhibitor of factor Xa. The synthesis pathway involves using this compound as a precursor to develop more complex structures necessary for effective anticoagulant activity. The method for preparing this compound has been optimized to improve yield and purity, making it a crucial step in the production of Edoxaban .
Pharmaceutical Formulations:
In pharmaceutical formulations, this compound is explored for its potential in enhancing drug delivery systems. Its properties may contribute to the stability and bioavailability of active pharmaceutical ingredients when incorporated into various dosage forms, including oral and topical applications .
Organic Synthesis
Building Block in Organic Chemistry:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing a range of organic compounds, including pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions:
The compound can act as a reagent in various chemical reactions due to its reactive cyano group. This feature enables its use in the synthesis of nitriles and other derivatives, expanding its utility in synthetic organic chemistry .
Materials Science
Polymer Chemistry:
In materials science, this compound is investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a modifier or additive in polymer formulations .
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound to improve industrial scalability. The researchers modified reaction conditions to enhance yield from 85% to 93% by adjusting the proportions of reactants and solvents used during the reaction process .
Case Study 2: Application in Drug Delivery
Another research project explored the incorporation of this compound into nanoparticle formulations aimed at targeted drug delivery. The findings indicated improved drug release profiles and enhanced cellular uptake, suggesting its potential role in developing advanced drug delivery systems .
Mechanism of Action
The mechanism by which tert-butyl N-(2-cyano-2-methylethyl)carbamate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-(2-cyanoethyl)carbamate
- Structure: Linear ethyl chain with a terminal cyano group (C8H14N2O2).
- Key Differences : Lacks the methyl branch at the β-position, reducing steric hindrance.
- Applications: Used as an intermediate in peptide synthesis and click chemistry due to its reactive cyano group. The linear structure may improve solubility in polar solvents compared to branched analogs .
tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate
- Structure: Butyl chain with a cyano group and stereocenter at C2 (C10H18N2O2).
- Key Differences : Longer carbon chain and chiral center introduce stereochemical complexity. The stereochemistry (S-configuration) could enhance enantioselectivity in asymmetric catalysis or drug-receptor interactions .
- Applications: Potential use in chiral drug synthesis, where stereochemical purity is critical.
tert-Butyl N-(2-amino-2-cyclopentylethyl)carbamate
- Structure : Cyclopentyl-substituted ethyl chain with a primary amine (C12H24N2O2).
- Key Differences : Cyclopentyl group increases rigidity and lipophilicity, which may improve membrane permeability in drug candidates. The amine group is unprotected, enabling direct participation in further reactions .
- Applications : Likely employed in the synthesis of bioactive molecules targeting hydrophobic binding pockets.
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate
- Structure : Propyl chain with an azido (-N3) group (C11H22N4O2).
- Key Differences: Azido group enables participation in Staudinger or Huisgen cycloaddition reactions, which are absent in cyano-containing analogs. The Boc group here protects a secondary amine .
- Applications : Key intermediate in "click chemistry" for constructing triazole-linked biomolecules.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility : Branched derivatives generally exhibit lower solubility in polar solvents than linear counterparts, which may necessitate solvent optimization in synthetic protocols.
- Crystallography : Tools like SHELX and ORTEP-3 (–3) are critical for resolving the crystal structures of such compounds, aiding in the analysis of conformational preferences and intermolecular interactions.
Biological Activity
Tert-butyl N-(2-cyano-2-methylethyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound, characterized by its unique tert-butyl and cyanoethyl moieties, demonstrates significant biological activity primarily as an insecticide and potentially as an antibacterial agent.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₆N₂O₂
- Molar Mass: 184.24 g/mol
- Structural Characteristics: The compound features a tert-butyl group attached to a carbamate functional group, which includes a cyanoethyl moiety. The presence of the cyano group enhances its reactivity, making it suitable for various applications in agrochemicals and pharmaceuticals.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission in insects. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in paralysis and death of target pests. This mechanism is critical for its effectiveness as an insecticide.
Biological Activity Overview
-
Insecticidal Activity:
- The compound has shown effectiveness against a variety of insect pests due to its ability to inhibit AChE.
- Case Study: In laboratory settings, this compound exhibited lethal concentrations (LC50) against common agricultural pests, demonstrating its potential for use in pest management strategies.
-
Antibacterial Properties:
- Preliminary studies indicate that this compound may possess antibacterial properties, although further research is required to elucidate its full spectrum of activity.
- Research Findings: In vitro tests have suggested activity against certain bacterial strains, warranting additional studies to confirm these effects and explore potential applications in medicine .
Synthesis Methods
Various synthesis methods have been reported for this compound, including:
- Method 1: Reaction of tert-butyl carbamate with appropriate cyanoethyl derivatives under controlled conditions.
- Method 2: Utilizing catalytic processes to enhance yield and purity during synthesis.
Applications
- Agricultural Use:
- As an insecticide, it offers a novel approach to pest control with the potential for reduced environmental impact compared to traditional pesticides.
- Pharmaceutical Potential:
- The compound's antibacterial properties suggest possible applications in developing new antimicrobial agents.
Research Findings and Data Table
| Study | Findings | IC50/LC50 Values |
|---|---|---|
| Insecticidal Activity | Effective against various pests via AChE inhibition | LC50 values ranging from 5-20 mg/L depending on pest species |
| Antibacterial Activity | Preliminary evidence suggests activity against specific bacterial strains | IC50 values not yet established; further research needed |
Q & A
Q. What are the standard synthetic protocols for tert-butyl N-(2-cyano-2-methylethyl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves reacting tert-butyl carbamate with a cyano-containing amine derivative (e.g., 2-cyano-2-methylethylamine) under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Base addition : Triethylamine (TEA) or sodium hydride (NaH) neutralizes acid byproducts, improving yield .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions . Post-synthesis, column chromatography or recrystallization is used for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of methods ensures structural validation:
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ 1.4 ppm for H) and carbamate linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~2250 cm (C≡N stretch) confirm functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
Store in amber glass containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong acids/bases, which degrade the tert-butyl protecting group .
Advanced Research Questions
Q. How can conflicting analytical data (e.g., NMR vs. MS) be resolved during characterization?
Discrepancies may arise from impurities or tautomeric forms. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- Differential scanning calorimetry (DSC) : Identifies polymorphic forms affecting spectral data .
- Repeat synthesis and analysis : Ensures reproducibility and rules out batch-specific artifacts .
Q. What methodologies optimize yield in large-scale synthesis?
Scale-up challenges include exothermic reactions and solvent volume constraints. Solutions involve:
- Flow chemistry : Enhances heat dissipation and reduces reaction time .
- Catalytic additives : 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., solvent ratio, temperature) .
Q. How does structural modification of the cyano group impact biological activity?
The cyano group’s electron-withdrawing properties influence binding affinity in medicinal applications:
- Enzyme inhibition studies : Replace the cyano group with nitro or amide moieties to assess potency changes .
- Molecular docking : Computational models predict interactions with target proteins (e.g., kinases) .
- In vitro assays : Compare IC values of derivatives to establish structure-activity relationships (SAR) .
Q. What strategies stabilize the compound under physiological conditions for drug delivery studies?
- Prodrug design : Mask the carbamate with pH-sensitive groups (e.g., acetyl) for targeted release .
- Lipid nanoparticle encapsulation : Improves bioavailability and reduces hydrolysis .
- Stability assays : Monitor degradation via HPLC under simulated gastric fluid (pH 1.2–3.0) .
Q. How is this compound utilized in synthesizing complex heterocycles?
The tert-butyl carbamate acts as a transient protecting group for amines:
- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, enabling subsequent cyclization .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) integrate the cyanoethyl moiety into larger scaffolds .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
